molecular formula C12H23NO4 B558588 Boc-cys(tbu)-OH dcha CAS No. 60143-30-8

Boc-cys(tbu)-OH dcha

Cat. No. B558588
CAS RN: 60143-30-8
M. Wt: 245.32 g/mol
InChI Key: HJENAZQPOGVAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-cys(tbu)-OH dcha” is a cysteine derivative . It is used in research and development, and it is not for sale to patients . It is also used in the synthesis of peptides .


Synthesis Analysis

The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .


Molecular Structure Analysis

The molecular weight of “Boc-cys(tbu)-OH dcha” is 277.38, and its formula is C12H23NO4S . The CAS No. is 56976-06-8 .


Chemical Reactions Analysis

Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Safety and Hazards

“Boc-cys(tbu)-OH dcha” may be harmful if inhaled, swallowed, or absorbed through the skin. It may cause respiratory tract irritation, skin irritation, and eye irritation. Repeated or prolonged exposure is not known to aggravate medical conditions .

Mechanism of Action

Target of Action

Boc-Cys(Tbu)-OH DCHA is primarily used as a protecting group in peptide synthesis . Its primary targets are the cysteine residues in peptides and proteins . The role of these targets is crucial in the structure and function of peptides and proteins, as they can form disulfide bonds that contribute to the three-dimensional structure of these molecules .

Mode of Action

The compound interacts with its targets by protecting the cysteine residues during peptide synthesis . This protection allows for the selective synthesis of complex peptides without unwanted side reactions . Once the peptide synthesis is complete, the protecting group can be removed under specific conditions .

Biochemical Pathways

The use of Boc-Cys(Tbu)-OH DCHA facilitates the synthesis of complex disulfide-rich peptides . These peptides can be involved in various biochemical pathways, depending on their sequence and structure. The exact pathways affected would depend on the specific peptide being synthesized.

Pharmacokinetics

The pharmacokinetics of Boc-Cys(Tbu)-OH DCHA would largely depend on the specific peptide it is used to synthesize. In general, the use of protecting groups like boc-cys(tbu)-oh dcha can enhance the stability and bioavailability of peptides . This is because they prevent premature degradation or metabolism of the peptide, allowing it to reach its target site in the body .

Result of Action

The result of using Boc-Cys(Tbu)-OH DCHA in peptide synthesis is the production of complex peptides with precise structures . These peptides can have various molecular and cellular effects, depending on their specific sequences and structures. For example, they could act as hormones, neurotransmitters, or enzymes, among other roles .

Action Environment

The action of Boc-Cys(Tbu)-OH DCHA can be influenced by various environmental factors. For example, the stability of the protecting group can be affected by the pH and temperature of the reaction environment . Additionally, the efficiency of the peptide synthesis can be influenced by the choice of solvents and the presence of other reagents .

properties

IUPAC Name

(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4S.C12H23N/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,13,16)(H,14,15);11-13H,1-10H2/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFNEXOXGYAUEY-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-cys(tbu)-OH dcha

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